cis-4-Hepten-1-ol

Flavor Chemistry Fragrance Formulation Sensory Analysis

Formulators of berry/tomato flavors and Brevicomin researchers require precise Z (cis) stereochemistry-the trans isomer and saturated analogs cannot substitute. cis-4-Hepten-1-ol (CAS 6191-71-5): • Green, grassy odor with savory nuance for strawberry, tomato vine, and mimosa profiles. • Critical cis-allylic alcohol for Brevicomin (western pine beetle attractant) synthesis. • Perfumery topnote with >1 hr blotter tenacity, replacing cis-3-hexen-1-ol with a softer green note. Supplied ≥95% (GC).

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 6191-71-5
Cat. No. B146580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hepten-1-ol
CAS6191-71-5
Synonyms(4Z)-4-Hepten-1-ol;  (Z)-4-Hepten-1-ol;  Z-4-Hepten-1-ol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC=CCCCO
InChIInChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-
InChIKeyCUKAXHVLXKIPKF-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Hepten-1-ol (CAS 6191-71-5): Key Procurement Properties for a Green, Grassy Unsaturated Alcohol


cis-4-Hepten-1-ol (CAS 6191-71-5), also known as (Z)-4-hepten-1-ol, is an unsaturated primary fatty alcohol (C₇H₁₄O) [1]. It is a colorless liquid characterized by a distinct green, grassy odor [1] and is used in flavor and fragrance formulations and as a reagent in pheromone synthesis .

cis-4-Hepten-1-ol vs. Analog Substitutes: Why Structural Specificity Drives Performance


Simple substitution of cis-4-Hepten-1-ol with other unsaturated alcohols or saturated analogs is scientifically unsound. The molecule's precise Z (cis) configuration at the C4-C5 double bond dictates its unique olfactory profile and its specific role as a synthetic intermediate [1]. Analogs like the E (trans) isomer or the saturated 1-heptanol exhibit fundamentally different odor characteristics and physicochemical properties, rendering them non-interchangeable in applications where a specific green, grassy note or the cis-allylic alcohol moiety is required .

Quantitative Differentiation of cis-4-Hepten-1-ol (CAS 6191-71-5): A Comparative Evidence Guide


Odor Profile and Tenacity: cis-4-Hepten-1-ol vs. cis-3-Hexen-1-ol

cis-4-Hepten-1-ol offers a green, grassy odor profile similar to cis-3-hexen-1-ol but with distinct savory nuances . While both are used for green topnotes, cis-4-hepten-1-ol demonstrates a higher tenacity on a blotter, lasting for >1 hour, compared to the more volatile cis-3-hexen-1-ol . This difference allows for a longer-lasting green note in fragrance applications, which is a key differentiating factor for formulators seeking to extend the longevity of a green accord without sacrificing the desired odor character.

Flavor Chemistry Fragrance Formulation Sensory Analysis

Synthetic Utility for Brevicomin Pheromone: A Unique Intermediate Role

cis-4-Hepten-1-ol is a specifically cited reagent for the synthesis of Brevicomin, the sex attractant of the female western pine beetle (Dendroctonus brevicomis) . This is a high-value, niche application that distinguishes it from other unsaturated C7 alcohols. Analogs like 1-heptanol, (E)-4-hepten-1-ol, or 4-heptyn-1-ol lack the precise cis-allylic alcohol structure required for the established synthetic route to this specific pheromone.

Semiochemistry Insect Pest Management Organic Synthesis

Cis Stereochemistry and Physicochemical Properties vs. Trans Isomer

The Z (cis) configuration of cis-4-Hepten-1-ol results in quantifiable differences in key physicochemical properties compared to its E (trans) isomer, (E)-4-Hepten-1-ol. The cis-isomer exhibits a higher density (0.850 g/mL at 20°C [1]) compared to the trans-isomer (0.844 g/mL at 20°C ). These differences arise from the molecular shape and packing efficiency, which can influence behavior in chromatographic separations and formulations.

Physical Chemistry Separation Science Structure-Activity Relationship

Regulatory Safety Classification: A Favorable Profile for Procurement

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that (Z)-4-hepten-1-ol (cis-4-hepten-1-ol) is a Cramer Class I (Low) material, indicating a low potential for toxicity [1]. This is a significant regulatory differentiator from other fragrance ingredients that may fall into higher Cramer classes, triggering more extensive safety testing requirements.

Regulatory Science Safety Assessment Flavor and Fragrance Regulation

Formulation Solubility Profile: Limited Aqueous Solubility Drives Specific Use

cis-4-Hepten-1-ol is reported to be insoluble in water but soluble in alcohol . This solubility profile is a key practical consideration for its use in alcoholic beverages and perfume formulations, where it will dissolve, versus aqueous-based products where it would require solubilizers or emulsification. This contrasts with more water-soluble alcohols like ethanol, and is a defining characteristic for its application in specific product categories.

Formulation Chemistry Solubility Science Flavor Delivery

Evidence-Backed Applications for cis-4-Hepten-1-ol (CAS 6191-71-5) in Research and Industry


Flavor Formulation for Strawberry and Tomato Notes

cis-4-Hepten-1-ol is a key flavor ingredient for creating sweet, green, dry notes of strawberry and tomato vine . Its use in berry and vegetable flavors is supported by its unique savory nuance, which differentiates it from the sharper cis-3-hexen-1-ol and allows formulators to build more complex, authentic flavor profiles .

Synthesis of the Pheromone Brevicomin for Pest Management Research

cis-4-Hepten-1-ol serves as a critical synthetic reagent for the production of Brevicomin, the sex attractant of the female western pine beetle . This application is unique to this specific cis-configured alcohol, making it an essential procurement item for laboratories involved in semiochemical synthesis and integrated pest management strategies targeting this economically significant forestry pest.

Fragrance Compositions for Green, Grassy Accords

In perfumery, cis-4-Hepten-1-ol is used at trace to 1% levels to impart fresh, green, and leafy topnotes . Its >1 hour tenacity on a blotter provides a distinct advantage over more volatile green notes, allowing perfumers to extend the green character of a fragrance into the heart of the composition . The compound is noted as a replacer for cis-3-hexen-1-ol, offering a softer, more savory alternative for creating sophisticated green accords [1].

Technical Documentation Hub

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